Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate
Description
Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate is a hydrazonyl halide with the molecular formula C₁₃H₁₅ClN₂O₂. Its structure features a Z-configuration at the carbon-nitrogen double bond, a chloroacetate group, and a 4-isopropylphenyl substituent on the hydrazinylidene moiety . The Z-configuration enables planar molecular geometry and stabilizes the crystal lattice via intramolecular hydrogen bonding between the amino group and carbonyl oxygen .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-18-13(17)12(14)16-15-11-7-5-10(6-8-11)9(2)3/h5-9,15H,4H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJLWJKMNZOECZ-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(C)C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a chloro group and a hydrazone moiety, contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-chloro-2-{[4-(propan-2-yl)phenyl]hydrazinylidene}acetate. Its molecular formula is , and it has a molecular weight of approximately 358.81 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chloro group and the hydrazone linkage are crucial for its reactivity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzymatic activity, potentially influencing metabolic pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15.3 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.5 |
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the disruption of cellular signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various hydrazone derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer cell lines, highlighting its potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent .
Research Findings
Recent literature emphasizes the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Bioavailability : Preliminary studies suggest moderate bioavailability, necessitating optimization for therapeutic use.
- Toxicity Profile : Toxicity assessments indicate that while the compound shows promise, careful monitoring is required due to potential off-target effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 4-isopropylphenyl substituent , which distinguishes it from structurally related hydrazonyl halides. Key comparisons include:
| Compound Name | Molecular Formula | Substituents | Key Features | References |
|---|---|---|---|---|
| Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate | C₁₀H₁₁ClN₂O₂ | Phenyl | Simpler structure; lacks bulky substituents, reducing steric hindrance | |
| Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate | C₁₁H₁₂ClN₃O₄ | 2-Methyl-4-nitrophenyl | Nitro group enables redox reactions; higher molecular weight | |
| Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate | C₁₁H₁₃ClN₂O₃ | 3-Methoxyphenyl | Methoxy group enhances solubility; para-substitution alters bioactivity | |
| Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate | C₁₀H₉Cl₃N₂O₂ | 2,5-Dichlorophenyl | Increased lipophilicity; dual chloro groups may enhance cytotoxicity | |
| Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate | C₁₂H₁₅ClN₂O₂ | 3,5-Dimethylphenyl | Methyl groups improve thermal stability; steric effects reduce reactivity |
Physicochemical Properties
- Molecular Weight : The 4-isopropylphenyl group increases molecular weight (C₁₃H₁₅ClN₂O₂ ) compared to simpler analogs (e.g., C₁₀H₁₁ClN₂O₂ for the phenyl derivative) .
- Solubility : Bulky substituents like isopropyl reduce solubility in polar solvents, whereas methoxy or nitro groups enhance it .
- Melting Point : Derivatives with nitro groups (e.g., C₁₁H₁₂ClN₃O₄) exhibit higher melting points due to stronger intermolecular interactions .
Key Research Findings
- Structural Analysis : X-ray crystallography confirms the Z-configuration and hydrogen-bonded helical chains in the target compound, a feature shared with phenyl and methoxy analogs .
- Synthetic Utility : The compound’s synthesis (via diazotization of 4-isopropylaniline) mirrors methods for nitro- and methoxy-substituted derivatives but requires optimized conditions to manage steric effects .
- Biological Screening : In vitro studies highlight moderate anticancer activity, though less potent than nitro- or dichloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
